molecular formula C7H12ClN3O2 B1419563 Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride CAS No. 1185034-32-5

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

Cat. No. B1419563
M. Wt: 205.64 g/mol
InChI Key: SXFZOQQOIBHINW-UHFFFAOYSA-N
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Description

“Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride”, can be achieved through various strategies. One such strategy involves the use of lithium perchlorate as a Lewis acid catalyst . Another approach involves the multicomponent reaction of vinyl azide, aldehyde, and tosylhydrazine .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The InChI code for this compound is 1S/C7H11N3O2.ClH/c1-3-10-4-5 (8)6 (9-10)7 (11)12-2;/h4H,3,8H2,1-2H3;1H .


Chemical Reactions Analysis

Pyrazoles, including “Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with alkynes and N-isocyanoiminotriphenylphosphorane . They can also undergo condensation reactions with ketones, aldehydes, and hydrazine monohydrochloride .


Physical And Chemical Properties Analysis

“Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 205.64 . The compound is slightly soluble in water .

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride is a versatile compound used in various chemical syntheses. For example, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into various derivatives including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, demonstrating the compound's utility in creating diverse chemical structures (Harb et al., 1989).

Corrosion Inhibition

Pyrazole derivatives, including those similar to methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride, have shown efficacy as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduce the corrosion rate, indicating their potential industrial applications (Herrag et al., 2007).

Biological Activities

The compound has been used to synthesize various derivatives with potential biological activities. For instance, compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant antimicrobial and anticancer activity, highlighting the compound's role in medicinal chemistry (Hafez et al., 2016).

Industrial Applications

In the industrial sector, derivatives of this compound, such as Pyranpyrazole, have been used as corrosion inhibitors for mild steel, crucial for industrial pickling processes. This demonstrates its practical applications in protecting industrial materials (Dohare et al., 2017).

Safety And Hazards

The safety information for “Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride” indicates that it is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions for “Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride” and similar compounds involve further exploration of their synthesis methods and applications. For instance, there is ongoing research into eco-friendly procedures for synthesizing pyrazole derivatives . Additionally, pyrazoles are being increasingly used as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

methyl 4-amino-1-ethylpyrazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-10-4-5(8)6(9-10)7(11)12-2;/h4H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFZOQQOIBHINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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